molecular formula C21H41NO B11968553 Propanenitrile, 3-(octadecyloxy)- CAS No. 87470-41-5

Propanenitrile, 3-(octadecyloxy)-

Cat. No.: B11968553
CAS No.: 87470-41-5
M. Wt: 323.6 g/mol
InChI Key: MKNBEAIORABCMG-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(octadecyloxy)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with an octadecyloxy group (-O-C18H37) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-(octadecyloxy)- can be synthesized through several methods:

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation of alcohols or aldehydes. For example, propanol can be converted to propanenitrile through ammoxidation .

Mechanism of Action

The mechanism of action of propanenitrile, 3-(octadecyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the octadecyloxy group can influence the compound’s solubility and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanenitrile, 3-(octadecyloxy)- is unique due to its long octadecyloxy substituent, which imparts distinct physical and chemical properties compared to simpler nitriles. This makes it suitable for specialized applications in various fields .

Properties

CAS No.

87470-41-5

Molecular Formula

C21H41NO

Molecular Weight

323.6 g/mol

IUPAC Name

3-octadecoxypropanenitrile

InChI

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h2-18,20-21H2,1H3

InChI Key

MKNBEAIORABCMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCC#N

physical_description

Liquid

Origin of Product

United States

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